4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide
Description
Properties
Molecular Formula |
C21H21Cl2N3O4 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-chloro-3-nitroanilino)-2-oxoethyl]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C21H21Cl2N3O4/c22-15-8-6-14(7-9-15)21(28)25(17-4-2-1-3-5-17)13-20(27)24-16-10-11-18(23)19(12-16)26(29)30/h6-12,17H,1-5,13H2,(H,24,27) |
InChI Key |
XRBXAMRZIUEYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Chloro-3-nitroaniline
- Reaction Conditions :
- Starting material: Chloronitrobenzene.
- Reagents: Reducing agents such as iron powder and hydrochloric acid.
- Solvent: Ethanol or water.
- Temperature: ~50–70°C.
- Mechanism :
Reduction of the nitro group in chloronitrobenzene leads to the formation of the amino derivative, 4-chloro-3-nitroaniline.
Step 2: Carbamoylation
- Reaction Conditions :
- Reagent: Chloroformate or phenyl isocyanate.
- Catalyst: Base such as triethylamine.
- Solvent: Dichloromethane or tetrahydrofuran (THF).
- Temperature: Room temperature to ~40°C.
- Mechanism :
The reaction between the amine group of 4-chloro-3-nitroaniline and chloroformate forms a carbamate intermediate.
Step 3: Cyclohexylation
- Reaction Conditions :
- Reagent: Cyclohexylamine.
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Catalyst: N,N'-dicyclohexylcarbodiimide (DCC) or similar coupling agents.
- Temperature: ~50–80°C.
- Mechanism :
The carbamate intermediate reacts with cyclohexylamine to form the cyclohexyl-carbamoyl derivative.
Step 4: Coupling with Benzoyl Chloride
- Reaction Conditions :
- Reagent: Benzoyl chloride derivative (e.g., 4-chlorobenzoyl chloride).
- Solvent: Dichloromethane or THF.
- Catalyst: Pyridine or triethylamine as a base.
- Temperature: ~0–10°C initially, followed by room temperature stirring.
- Mechanism :
The nucleophilic attack of the amine group on benzoyl chloride forms the final benzamide structure.
Reaction Data Table
| Step | Reactants/Reagents | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Chloronitrobenzene, Fe, HCl | Water/Ethanol | None | ~50–70 | ~85 |
| 2 | Chloroformate, TEA | DCM/THF | Triethylamine | ~25–40 | ~90 |
| 3 | Cyclohexylamine, DCC | DMF/Acetonitrile | N,N'-dicyclohexylcarbodiimide | ~50–80 | ~88 |
| 4 | Benzoyl chloride, TEA | DCM/THF | Pyridine | ~0–25 | ~92 |
Notes on Optimization and Challenges
Purity of Intermediates :
Each step requires purification (e.g., recrystallization or column chromatography) to ensure high yield and purity for subsequent reactions.Temperature Control :
Maintaining appropriate temperatures during sensitive steps, such as carbamoylation and coupling, is crucial to prevent side reactions.Solvent Selection :
Polar aprotic solvents like DMF and THF are preferred for their ability to dissolve reactants and stabilize intermediates.Catalyst Efficiency :
Using fresh catalysts and bases ensures higher yields and minimizes by-products.Safety Considerations : Handling reagents like chloroformates and benzoyl chlorides requires appropriate safety measures due to their reactivity and toxicity.
Chemical Reactions Analysis
4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound is primarily investigated for its anticancer properties. Research indicates that derivatives of nitrophenylcarbamoyl compounds exhibit significant cytotoxicity against various cancer cell lines. The presence of the chloro and nitro groups enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells. Studies have demonstrated that similar compounds can inhibit tumor growth in vivo, suggesting that 4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide may have similar effects .
1.2 Enzyme Inhibition
Another significant application is in enzyme inhibition. The compound has been shown to interact with specific enzymes involved in cancer metabolism and proliferation. For instance, it may inhibit proteases or kinases that play crucial roles in tumor progression, making it a candidate for further development as an anticancer drug .
Biological Testing and Toxicology
2.1 Bioassays
The compound has been subjected to various bioassays to evaluate its pharmacological properties. These tests help in determining the efficacy and safety profile of the compound, which is essential for any potential therapeutic use. Preliminary results indicate that it has a favorable safety profile compared to other chemotherapeutic agents .
2.2 Toxicological Studies
Toxicological assessments are critical for understanding the safety of new compounds. Studies have shown that while some derivatives exhibit cytotoxicity towards cancer cells, they also need to be evaluated for their effects on normal cells to ensure selectivity and minimize side effects .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with proteins, affecting various biological pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzamide Analogs
Key Observations :
- Electron-Withdrawing vs.
- Lipophilicity: The cyclohexyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methyl or cyanoethoxymethyl), favoring membrane penetration .
- Steric Effects : Bulky substituents like tetrahydrothiophene-1,1-dioxide or fluorobenzyl groups in analogs may hinder target binding, whereas the target’s methylcarbamoyl linker offers flexibility .
Characterization Methods :
- Spectroscopy : 1H/13C NMR and IR confirm functional groups and purity (e.g., nitro stretch at ~1,520 cm⁻¹) .
- Mass Spectrometry : HRMS (e.g., C27H33ClN7O2 [M+H]+ 522.2379) validates molecular weight .
- Crystallography: Hydrogen-bonding patterns (e.g., O-H···O, N-H···O) in analogs like 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate suggest stable crystal packing .
Table 2: Bioactivity Profiles of Selected Analogs
Inferences for the Target Compound :
- Hypothetical Bioactivity : The nitro group may confer redox activity (e.g., prodrug activation), while the chloro groups could enhance binding to hydrophobic enzyme pockets .
Biological Activity
4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide, with the CAS number 332156-36-2, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of chlorine, nitrogen, and oxygen atoms which are crucial for its biological interactions. The compound features a chloro-nitrophenyl moiety which is often associated with various pharmacological activities.
Mechanisms of Biological Activity
The biological activity of 4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in various physiological processes. Inhibiting these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
- Antimicrobial Activity : Compounds with similar structures have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests that 4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide may also possess antimicrobial properties .
- Cytotoxic Effects : Some studies indicate that compounds containing nitrophenyl groups can exhibit cytotoxic effects against cancer cell lines, potentially making them candidates for anticancer therapy .
Case Studies
- Enzyme Inhibition Assays : In a study assessing the AChE inhibitory activity, similar compounds were tested for their ability to inhibit enzyme activity in vitro. The results indicated significant inhibition compared to control groups, suggesting potential therapeutic applications .
- Antibacterial Screening : A series of synthesized compounds including derivatives of benzamide were evaluated for their antibacterial properties. The findings revealed that certain derivatives exhibited strong activity against pathogenic bacterial strains, supporting the hypothesis that structural modifications can enhance biological efficacy .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
